molecular formula C23H28O6 B12315671 21-(Acetyloxy)-17-hydroxy-pregna-4,6-diene-3,11,20-trione

21-(Acetyloxy)-17-hydroxy-pregna-4,6-diene-3,11,20-trione

Cat. No.: B12315671
M. Wt: 400.5 g/mol
InChI Key: QDQSHYPJQHVPIE-LCLBLDJOSA-N
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Description

21-(Acetyloxy)-17-hydroxy-pregna-4,6-diene-3,11,20-trione is a synthetic steroid compound with a pregnane skeleton It is structurally characterized by the presence of acetoxy and hydroxy groups at positions 21 and 17, respectively, and a diene structure between carbons 4 and 6

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 21-(Acetyloxy)-17-hydroxy-pregna-4,6-diene-3,11,20-trione typically involves multi-step organic reactions. One common method includes the acetylation of 17-hydroxy-pregna-4,6-diene-3,11,20-trione using acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective acetylation at the 21-position .

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but optimized for large-scale operations. The process includes the use of high-purity reagents and solvents, and the reactions are conducted in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

21-(Acetyloxy)-17-hydroxy-pregna-4,6-diene-3,11,20-trione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the diene structure to a single bond, altering the compound’s reactivity.

    Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 21-hydroxy-17-oxo-pregna-4,6-diene-3,11,20-trione, while reduction can produce 21-(acetyloxy)-17-hydroxy-pregna-4,6-diene-3,20-dione .

Scientific Research Applications

21-(Acetyloxy)-17-hydroxy-pregna-4,6-diene-3,11,20-trione has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 21-(Acetyloxy)-17-hydroxy-pregna-4,6-diene-3,11,20-trione involves its interaction with specific molecular targets, such as steroid hormone receptors. The compound binds to these receptors, modulating their activity and influencing gene expression. This interaction can lead to various physiological effects, including anti-inflammatory and immunomodulatory responses .

Comparison with Similar Compounds

Similar Compounds

    21-Acetoxypregna-1,4,9(11),16-tetraene-3,20-dione: A key intermediate in the synthesis of fluorinated corticosteroids.

    Clascoterone: A steroid used for the treatment of acne, structurally similar but with different functional groups.

Uniqueness

21-(Acetyloxy)-17-hydroxy-pregna-4,6-diene-3,11,20-trione is unique due to its specific acetoxy and hydroxy substitutions, which confer distinct chemical and biological properties. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in pharmaceutical research .

Properties

Molecular Formula

C23H28O6

Molecular Weight

400.5 g/mol

IUPAC Name

[2-[(8S,9S,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-1,2,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate

InChI

InChI=1S/C23H28O6/c1-13(24)29-12-19(27)23(28)9-7-17-16-5-4-14-10-15(25)6-8-21(14,2)20(16)18(26)11-22(17,23)3/h4-5,10,16-17,20,28H,6-9,11-12H2,1-3H3/t16-,17-,20+,21?,22-,23-/m0/s1

InChI Key

QDQSHYPJQHVPIE-LCLBLDJOSA-N

Isomeric SMILES

CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2C=CC4=CC(=O)CCC34C)C)O

Canonical SMILES

CC(=O)OCC(=O)C1(CCC2C1(CC(=O)C3C2C=CC4=CC(=O)CCC34C)C)O

Origin of Product

United States

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